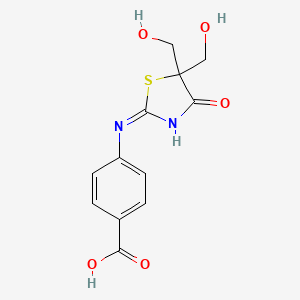

4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic systems containing both thiazole and benzoic acid functionalities. The primary name, this compound, indicates the presence of a para-substituted benzoic acid where the substituent is an amino group connected to a dihydrothiazol ring system. Alternative nomenclature includes 4-[[5,5-bis(hydroxymethyl)-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid and 4-{[5,5-bis(hydroxymethyl)-4-oxo-1,3-thiazol-2-yl]amino}benzoic acid, which emphasize the thiazol ring numbering system.

The compound is registered under Chemical Abstracts Service number 436088-78-7, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry classification places this compound within the broader category of amino-substituted benzoic acids containing heterocyclic substituents. The thiazole ring system contributes to the classification as a heterocyclic compound containing both sulfur and nitrogen heteroatoms.

Several depositor-supplied synonyms exist in chemical databases, including technical designations such as SR-01000488874-1, DTXSID00353583, and various alphanumeric codes used by different chemical suppliers. These alternative identifiers facilitate cross-referencing across multiple chemical databases and commercial sources.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₂H₁₂N₂O₅S indicates a relatively compact structure containing twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 296.30 grams per mole, reflecting the combined mass contributions of all constituent atoms.

Table 1: Molecular Composition and Physical Properties

The stereochemical configuration centers around the thiazole ring system, which contains a saturated carbon center at position 5 bearing two hydroxymethyl substituents. The Simplified Molecular Input Line Entry System notation O=C(O)C1=CC=C(C=C1)NC2=NC(=O)C(S2)(CO)CO provides a precise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H12N2O5S/c15-5-12(6-16)10(19)14-11(20-12)13-8-3-1-7(2-4-8)9(17)18/h1-4,15-16H,5-6H2,(H,17,18)(H,13,14,19) further confirms the structural arrangement and protonation states.

The compound exhibits specific geometric constraints due to the rigid thiazole ring system and the potential for intramolecular hydrogen bonding between the hydroxymethyl groups and the carbonyl oxygen. The International Chemical Identifier Key XHMVPBDCSHQQQC-UHFFFAOYSA-N serves as a unique structural fingerprint derived from the complete molecular connectivity.

Crystallographic Characterization and Unit Cell Parameters

While specific crystallographic data for this compound are limited in the available literature, structural studies of related 1,3-thiazolidin-4-one derivatives provide valuable insights into the expected solid-state behavior. Research on analogous compounds such as 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one has revealed characteristic crystallographic features that likely apply to this compound.

Crystal structure analyses of related thiazolidin-4-one derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic space groups, with molecules adopting specific conformations that optimize intermolecular hydrogen bonding. The presence of multiple hydrogen bond donors and acceptors in this compound suggests similar packing arrangements.

Table 2: Expected Crystallographic Parameters Based on Related Compounds

Infrared spectroscopic studies of related compounds indicate characteristic absorption patterns that would be expected for this compound, including carbonyl stretching vibrations around 1650-1700 cm⁻¹ for the thiazole ring carbonyl and carboxylic acid functionalities. The multiple hydroxyl groups would contribute additional broad absorptions in the 3200-3600 cm⁻¹ region.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound represents a fundamental aspect of its chemical properties, directly influencing its biological activity and physical characteristics. Research on 2-substituted 1,3-thiazolidin-4-one derivatives has established that these compounds can exist in multiple tautomeric forms, with the amino and imino forms being the most significant.

The compound can theoretically exist in eight possible tautomeric forms, similar to other 2-amino-1,3-thiazolidin-4-one derivatives. However, experimental evidence from related compounds indicates that the 2-amino tautomer predominates in both solution and solid state. This preference arises from the stabilization provided by conjugation between the nitrogen electron pair and the adjacent double bonds within the thiazole ring system.

Table 3: Tautomeric Forms and Relative Stability

| Tautomeric Form | Relative Stability | Key Structural Features |

|---|---|---|

| 2-Amino (keto) | Most stable | NH₂ group, C=O present |

| 2-Imino (Z) | Moderately stable | C=NH group, conjugated |

| 2-Imino (E) | Less stable | Extended conjugation |

| Enol forms | Least stable | OH group formation |

Density functional theory calculations on related thiazolidin-4-one compounds reveal that the energy difference between amino and imino tautomers is approximately 2 kilocalories per mole, indicating rapid equilibration at room temperature. The presence of the hydroxymethyl substituents at position 5 may influence this equilibrium through steric and electronic effects, though specific computational studies on this exact compound have not been reported.

Spectroscopic evidence from infrared studies confirms the predominance of the amino tautomer, as indicated by the presence of characteristic carbonyl absorption bands and the absence of hydroxyl absorptions that would indicate enol tautomers. Nuclear magnetic resonance studies of similar compounds show chemical shifts consistent with the amino form, with the exocyclic nitrogen appearing as a broad signal due to rapid exchange processes.

Properties

IUPAC Name |

4-[[5,5-bis(hydroxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-5-12(6-16)10(19)14-11(20-12)13-8-3-1-7(2-4-8)9(17)18/h1-4,15-16H,5-6H2,(H,17,18)(H,13,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMVPBDCSHQQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C2NC(=O)C(S2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353583 | |

| Record name | 4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436088-78-7 | |

| Record name | 4-[[4,5-Dihydro-5,5-bis(hydroxymethyl)-4-oxo-2-thiazolyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.

Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

Coupling with Amino-Benzoic Acid: The final step involves coupling the thiazole derivative with amino-benzoic acid through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Its thiazole component enhances its ability to disrupt bacterial cell walls, making it a candidate for antibiotic development.

- Anticancer Research : Preliminary studies indicate that the compound may inhibit certain cancer cell lines' proliferation by interfering with metabolic pathways essential for tumor growth. Its structural similarity to known anticancer agents suggests potential as a lead compound in cancer therapy .

- Enzyme Inhibition : Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic processes. For instance, it may inhibit dihydrofolate reductase, an enzyme critical in folate metabolism and targeted by several anticancer drugs .

Biochemical Applications

- Bioconjugation : The carboxylic acid group in the benzoic acid moiety allows for bioconjugation with various biomolecules, facilitating the development of targeted drug delivery systems.

- Fluorescent Probes : The compound's unique structure can be utilized to develop fluorescent probes for imaging biological processes in live cells, aiding in the study of cellular mechanisms and drug interactions.

Material Science Applications

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers due to its rigid thiazole structure.

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for creating nanomaterials with specific electronic or catalytic properties.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of 4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid against Staphylococcus aureus demonstrated significant inhibition at low concentrations. The mechanism was attributed to cell wall disruption and interference with metabolic pathways .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The findings suggest that it may act through pathways involving reactive oxygen species generation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxymethyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the carboxylic acid group. Key comparisons include:

Key Observations :

- Carboxylic Acid Position: The target compound’s benzoic acid group (aromatic carboxylic acid) contrasts with propanoic acid derivatives in analogs. This difference may influence acidity (pKa ~2.5 for benzoic acid vs. ~4.8 for propanoic acid), affecting bioavailability or receptor binding .

- Substituent Effects: The 5,5-di(hydroxymethyl) groups in the target compound enhance hydrophilicity compared to nitrobenzylidene (electron-withdrawing) or thiophene-methylene (aromatic π-system) substituents in analogs . Bibenzyl derivatives () exhibit rigid, extended structures with thiazolidinone/oxadiazole rings, favoring fungicidal activity via membrane interaction .

Biological Activity

4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid (CAS Number: 436088-78-7) is a compound of interest in biomedical research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

This compound features a thiazole ring and an amino group which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related thiazole derivatives found that they possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range between 10 µg/mL to 50 µg/mL depending on the specific strain tested .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 30 |

| Compound C | Pseudomonas aeruginosa | 25 |

The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, several studies suggest that thiazole derivatives may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. For instance, some compounds have been shown to inhibit enzymes involved in peptidoglycan biosynthesis .

Case Studies

- Study on Mycobacterium tuberculosis : A recent study explored the efficacy of a thiazole derivative in combating Mycobacterium tuberculosis (Mtb). The compound demonstrated a significant reduction in bacterial load in infected macrophages and showed promise as a potential anti-tubercular agent. The mechanism was attributed to the inhibition of mycolic acid synthesis .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index favorable for further development .

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of 4-(5,5-bis-hydroxymethyl-4-oxo-thiazolidine)-benzoic acid, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves refluxing stoichiometric equivalents of aldehyde precursors (e.g., 4-fluorobenzaldehyde), thiazolidinone derivatives, and anhydrous sodium acetate in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC (e.g., ethyl acetate/hexane 3:7), with yields typically >85% after recrystallization. Post-synthetic modifications (e.g., alkylation with iodomethane) require inert conditions and triethylamine as a base, yielding 75–96% purity . Microwave-assisted synthesis reduces reaction times (30–50 minutes) compared to conventional methods, improving yield consistency .

Q. How are structural and purity characteristics validated for this compound and its analogs?

- Methodological Answer : Characterization employs multi-spectral analysis:

- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring).

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon assignments.

- Melting points (e.g., 226–228°C for thiazolidinone derivatives) serve as purity indicators .

- Elemental analysis (C, H, N) validates stoichiometric ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields between microwave and conventional methods?

- Methodological Answer : Discrepancies arise from uneven heating in conventional reflux, leading to side reactions (e.g., hydrolysis). Controlled microwave irradiation ensures uniform energy distribution, minimizing byproducts. For example, microwave-assisted coupling of amino acids with thiazolidinone intermediates achieves >90% yields, whereas traditional methods yield 75–85% due to thermal degradation . Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences, guiding protocol optimization .

Q. How can structure-activity relationships (SAR) be systematically investigated for biological activity?

- Methodological Answer : SAR studies require:

- Synthetic diversification : Introduce substituents at the thiazolidinone 5,5-bis-hydroxymethyl or benzoic acid 4-position (e.g., halogenation, alkylation) .

- In vitro assays : Evaluate HDAC inhibition (IC₅₀) using fluorogenic substrates or ELISA-based readouts. For example, phenothiazine-based analogs show IC₅₀ values <1 µM against HDAC6 .

- Computational modeling : Dock ligands into HDAC active sites (e.g., using AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Follow tiered ecotoxicity protocols:

- Abiotic stability : Hydrolysis/photolysis studies under varying pH/UV conditions (OECD 111).

- Bioaccumulation : LogP determination (e.g., shake-flask method) predicts lipid solubility.

- Trophic transfer assays : Expose Daphnia magna or zebrafish embryos to sublethal doses (0.1–10 mg/L) to monitor bioaccumulation and teratogenicity .

- Microcosm studies : Simulate soil/water systems to track degradation products via LC-MS/MS .

Experimental Design & Data Analysis

Q. How to design experiments for analyzing contradictory biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for HDAC inhibition) and control compounds (e.g., trichostatin A).

- Dose-response curves : Generate 8-point dilutions (0.1 nM–100 µM) to calculate Hill slopes and EC₅₀ values, reducing inter-study variability .

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers (e.g., via Cochrane’s Q-test) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm, with LOD <0.1% .

- LC-HRMS : Accurately identify byproducts via exact mass (e.g., m/z ± 5 ppm) and isotopic patterns .

- NMR spiking : Add reference standards to distinguish isomeric impurities .

Theoretical & Mechanistic Frameworks

Q. How to integrate computational chemistry into mechanistic studies of thiazolidinone reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to map transition states (e.g., ring-opening reactions).

- MD simulations : Simulate solvent effects (e.g., acetic acid) on reaction pathways using GROMACS .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., coupling efficiencies) to elucidate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.